molecular formula C7H14O5 B016489 (3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol CAS No. 65310-00-1

(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B016489
CAS No.: 65310-00-1
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-DVEMRHSHSA-N
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Description

(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol, also known as this compound, is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis of Stereoisomeric Disaccharide Mimetics

The compound has been used in the synthesis of stereoisomeric disaccharide analogues, a new class of C-linked disaccharide mimetics. These mimetics have promising biological activities, although they are largely unstudied. One particular compound, (2S,3S,4R,5R,6R)-6-methoxy-2-[2'-((2'R,3'R,4'S, 5'R,6'S)-3',4',5'-trihydroxy-6'-methoxytetrahydropyran-2'-yl) ethyl]tetrahydropyran-3,4,5-triol, showed potential to bind to the repressor protein, LacI, similar to isopropyl-beta-thiogalactoside (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).

2. Theoretical and Spectroscopic Studies

This compound has been subject to spectroscopic and theoretical explorations, which provided detailed insights into its molecular structure, including covalent bonding information, electron density dislocation, and molecular interactions. It also demonstrated notable non-linear optical properties, such as polarizability and hyperpolarizability (Priya, Krithika, Shirmila, Sathya, & Usha, 2021).

3. Development of Novel Synthetic Methods

Researchers have developed convenient approaches for the synthesis of various derivatives of this compound. These methods are significant for preparing complex molecules, potentially useful in pharmaceuticals and other fields. For example, the preparation of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol has been achieved through innovative synthetic routes (Liu, Li, Lu, & Miao, 2008).

4. Formation of Sugar Imines

The compound has been used in the synthesis of new sugar imine molecules. These sugar imines have applications in various fields, including medicinal chemistry and materials science. The synthesis involves multiple steps, including glycosylation and protection-deprotection strategies (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).

Future Directions

While specific future directions for this compound are not available, similar compounds have been used in the synthesis of functional materials, indicating potential future applications in this area .

Biochemical Analysis

Biochemical Properties

METHYL-L-FUCOPYRANOSIDE interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the ribosome, inhibiting the production of pro-inflammatory cytokines . This suggests that METHYL-L-FUCOPYRANOSIDE may play a role in modulating biochemical reactions and could potentially interact with a variety of biomolecules.

Cellular Effects

It has been suggested that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to bind to cytosolic calcium and inhibit its transport into the nucleus . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound exhibits stability and does not degrade easily

Properties

IUPAC Name

(3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-DVEMRHSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296166
Record name Methyl 6-deoxy-L-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65310-00-1
Record name Methyl 6-deoxy-L-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65310-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-deoxy-L-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol
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(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 3
(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 4
(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 5
(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 6
(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol

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